

Mass Spectrometry Fragmentation Patterns of Fluorophenyl Indenopyridazines: A Comparative Technical Guide

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Compound of Interest

Compound Name:	3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
CAS No.:	161111-63-3
Cat. No.:	B2521687

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Executive Summary

Fluorophenyl indenopyridazines represent a critical scaffold in medicinal chemistry, often investigated for their potential as monoamine oxidase (MAO) inhibitors, anticancer agents, and adenosine receptor antagonists. Their structural rigidity, combined with the metabolic blockade provided by the fluorine atom, makes them attractive drug candidates.

However, their characterization presents unique challenges due to the stability of the fused tricyclic system. This guide objectively compares ionization techniques and delineates the specific fragmentation pathways required for unambiguous structural identification. We focus on the 3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazine core as a representative standard.

Structural & Mechanistic Overview

The core structure consists of an indene ring fused to a pyridazine ring, substituted with a fluorophenyl group. Understanding the bond energies is prerequisite to predicting fragmentation:

- Pyridazine Ring (

): The weakest link. The

bond is susceptible to cleavage, often leading to nitrogen extrusion (, -28 Da).

- C-F Bond: The Carbon-Fluorine bond is extremely strong (485 kJ/mol). Unlike Chlorine or Bromine, Fluorine rarely leaves as a radical () in ESI. It typically remains attached to the phenyl ring or is eliminated as HF (-20 Da) only if a hydrogen is spatially available (ortho-effect).
- Indene Moiety: Highly stable aromatic system; usually retains charge in extensive fragmentation.

Comparative Ionization Performance

For researchers choosing between platforms, the following comparison highlights the trade-offs between Electrospray Ionization (ESI) and Electron Impact (EI).

Performance Matrix: ESI vs. EI[1]

Feature	ESI-QTOF (Soft Ionization)	EI-GC/MS (Hard Ionization)	Verdict
Primary Ion	(Protonated)	(Radical Cation)	ESI is superior for bioanalysis/metabolite tracking.
Sensitivity	High (pg/mL range)	Moderate (ng/mL range)	ESI allows for trace detection in plasma.
Fragmentation	Requires CID (Collision Induced Dissociation).[1][2] Tunable.	Spontaneous, extensive in-source fragmentation.	EI provides a "fingerprint" but destroys the molecular ion.
Fluorine Utility	F-atom acts as a mass defect tag.	F-atom directs fragmentation via inductive effect.	ESI preserves the F-tag for metabolic stability studies.

Recommendation: Use ESI-MS/MS in Positive Mode (

) for structural elucidation and pharmacokinetic (PK) studies. Use EI only for purity confirmation against spectral libraries.

Detailed Fragmentation Pathways (ESI-CID)

In Collision-Induced Dissociation (CID), the protonated precursor

undergoes specific, reproducible cleavages.

Pathway A: Diaza-Extrusion (Loss of)

The most diagnostic pathway for pyridazines. The protonated nitrogen facilitates the opening of the pyridazine ring.

- Mechanism: Ring contraction followed by
expulsion.
- Mass Shift:
.
- Significance: Confirms the presence of the pyridazine core.

Pathway B: Retro-Diels-Alder (RDA)

The fused system undergoes RDA cleavage, breaking the heterocyclic ring.

- Mechanism: Breaking of the C-C and C-N bonds in the pyridazine ring.
- Fragment: Often yields the fluorophenyl nitrile cation (
).
- Significance: Isolates the substituent, allowing verification of the fluorophenyl position.

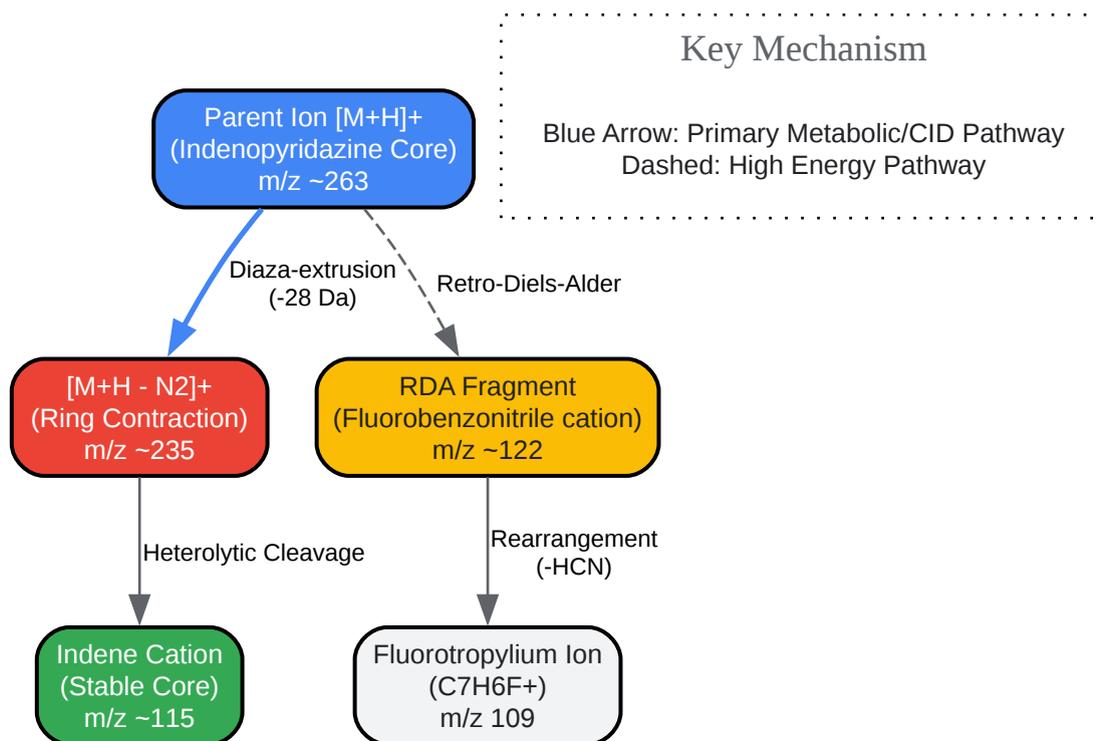
Pathway C: Fluorine-Directed Cleavage

While the C-F bond is stable, the strong electronegativity of fluorine weakens the para position on the phenyl ring.

- Observation: We rarely see
 . Instead, we observe
 (
) if an alkyl group is present nearby to donate a proton.
- Diagnostic Ion: The tropylium-like fluorobenzyl cation (
 109) is a common low-mass marker in high-energy collisions.

Visualization of Fragmentation Logic

The following diagram illustrates the fragmentation cascade for a generic Fluorophenyl Indenopyridazine (
).



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Figure 1: Proposed fragmentation tree for 3-(4-fluorophenyl)-indeno[1,2-c]pyridazine under ESI-CID conditions. The loss of Nitrogen (-28 Da) is the primary diagnostic step.

Validated Experimental Protocol

To reproduce these patterns, use the following self-validating protocol.

Sample Preparation

- Solvent: Dissolve 1 mg of compound in 1 mL of LC-MS grade Methanol. Avoid DMSO if possible to prevent ion suppression.
- Dilution: Dilute to 100 ng/mL with 50:50 Methanol:Water (0.1% Formic Acid).
 - Why Formic Acid? It ensures full protonation () of the pyridazine nitrogens, maximizing sensitivity.

Instrument Parameters (Triple Quadrupole / Q-TOF)

- Ionization: ESI Positive Mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 350°C (Indenopyridazines are thermally stable).
- Collision Energy (CE) Ramp:
 - Low (10-20 eV): Preserves Parent Ion ().
 - Med (25-35 eV): Generates (Diagnostic).
 - High (40+ eV): Generates Fluorotropylium (

109) and Indene fragments.

Data Validation (Self-Check)

- Check 1: Do you see a peak at

with ~33% intensity?
 - If Yes: You have Chlorine contamination.[3] Fluorine has no M+2 isotope.
 - If No: Proceed.
- Check 2: Does the mass defect show a negative trend?
 - Fluorine introduces a mass defect. Accurate mass measurement (HRMS) should show the specific mass defect contribution of F (-0.0016 Da relative to H).

References

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